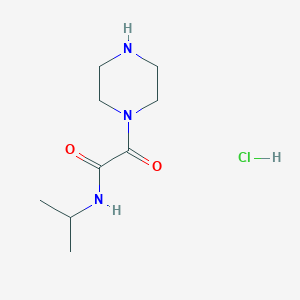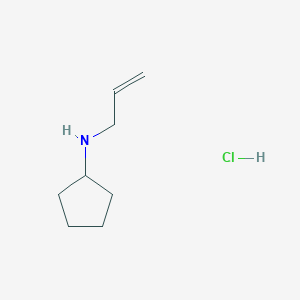
2,3-ジヒドロ-1,3-チアゾール-2-オン, 5-メチル-4-フェニル-
説明
“5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic compounds that contain a five-membered ring with two heteroatoms, one sulfur atom and one nitrogen atom . Thiazoles are known for their wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . For instance, the treatment of ethyl 2-chloro-2-(2-phenylhydrazono)acetate with 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1 H-pyrazole-1-carbothioamide in boiling ethanol containing triethylamine gave a product .科学的研究の応用
抗菌活性
チアゾール誘導体は、抗菌作用で知られています。それらは合成および修飾されて、強力な抗菌作用と抗真菌作用を持つ新しい分子を作成できます。 これは、感染症の治療のための新しい薬剤の開発においてそれらを価値のあるものにします .
抗がんの可能性
いくつかのチアゾール化合物は、抗がん研究で有望な結果を示しています。 それらは、癌細胞の増殖と生存に関与する特定の経路を標的にするように設計することができ、さまざまな種類の癌に対する治療薬として可能性を秘めています .
抗炎症および鎮痛効果
チアゾール誘導体の抗炎症および鎮痛作用により、関節リウマチなどの炎症性疾患を治療するための新しい薬剤の開発候補となっています .
抗ウイルス用途
チアゾール誘導体は、その抗ウイルス活性について評価されています。 それらは、ウイルス複製を阻害する化合物を合成するために使用できます。これは、ウイルス感染との闘いにおいて非常に重要です .
抗糖尿病活性
研究によると、チアゾール誘導体は、糖尿病の管理に効果的である可能性があります。 それらは、インスリン分泌を調節したり、インスリン感受性を高めたりすることで作用し、血糖値の制御に役立つ可能性があります .
神経保護効果
チアゾール化合物は、神経保護効果を示しており、アルツハイマー病などの神経変性疾患の治療に役立つ可能性があります。 それらは、神経細胞の損傷を保護し、認知機能を改善するのに役立つ可能性があります .
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
生化学分析
Biochemical Properties
5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to microbial proteins, disrupting their function and leading to antimicrobial effects .
Cellular Effects
The effects of 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and cell proliferation. By modulating gene expression, this compound can alter cellular metabolism and inhibit the growth of cancer cells . Furthermore, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Molecular Mechanism
At the molecular level, 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its anti-inflammatory action is mediated by the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can induce changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation . Long-term studies have shown that its anti-inflammatory and antimicrobial effects persist over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antimicrobial activities without notable adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . This compound can also affect metabolic flux, altering the levels of various metabolites and impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one is transported and distributed through specific transporters and binding proteins . Its localization and accumulation in certain tissues, such as the liver and kidneys, are influenced by these interactions . Understanding its transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one plays a critical role in its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its accumulation in the endoplasmic reticulum and mitochondria is associated with its effects on cellular metabolism and apoptosis .
特性
IUPAC Name |
5-methyl-4-phenyl-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-9(11-10(12)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXOJJSMKBDRCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




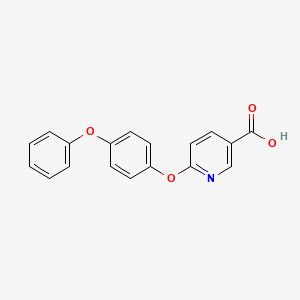

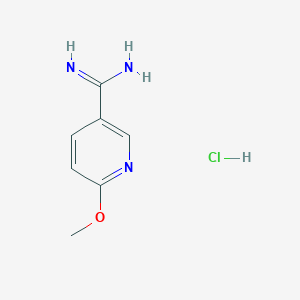


![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1420224.png)
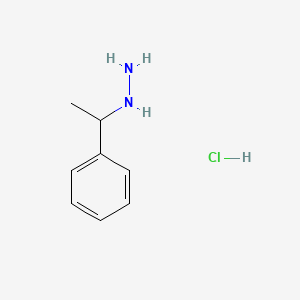
![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)
